molecular formula C9H8F2N2 B11911607 3-Ethyl-6,7-difluoro-1H-indazole

3-Ethyl-6,7-difluoro-1H-indazole

Cat. No.: B11911607
M. Wt: 182.17 g/mol
InChI Key: QLQNRSKRGRBTHB-UHFFFAOYSA-N
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Description

3-Ethyl-6,7-difluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6,7-difluoro-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-difluoroindazole, which can be achieved through the cyclization of 2,3-difluoronitrobenzene with hydrazine.

    Ethylation: The 6,7-difluoroindazole is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6,7-difluoro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to obtain reduced derivatives.

    Substitution: The fluorine atoms on the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

3-Ethyl-6,7-difluoro-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-6,7-difluoro-1H-indazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.

    Pathways Involved: It can inhibit or activate specific pathways, leading to desired biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    3-Ethyl-1H-indazole: Lacks the difluoro substituents, resulting in different chemical properties.

    6,7-Difluoro-1H-indazole: Lacks the ethyl group, affecting its reactivity and applications.

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

3-ethyl-6,7-difluoro-2H-indazole

InChI

InChI=1S/C9H8F2N2/c1-2-7-5-3-4-6(10)8(11)9(5)13-12-7/h3-4H,2H2,1H3,(H,12,13)

InChI Key

QLQNRSKRGRBTHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC(=C(C2=NN1)F)F

Origin of Product

United States

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